Technical Monograph: 6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-3-one
Technical Monograph: 6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-3-one
Precision Analytics, Synthesis, and Pharmacological Relevance
Executive Summary
This technical guide provides a comprehensive analysis of 6-methyl-2,3,4,9-tetrahydro-1H-carbazol-3-one , a critical heterocyclic scaffold in medicinal chemistry.[1][2] Distinct from its widely recognized regioisomer (the 4-one core of Ondansetron), the 3-one isomer represents a specific structural class utilized in the development of serotonin (5-HT) receptor modulators and neuroprotective agents.[1][2]
This document synthesizes the physicochemical profile, validated synthetic protocols, and analytical characterization of the molecule, with a specific focus on Molecular Weight (MW) as a fundamental variable in stoichiometric precision and mass spectrometric validation.
Part 1: Physicochemical Specifications
The precise determination of molecular weight is the cornerstone of quantitative analysis.[2] For 6-methyl-2,3,4,9-tetrahydro-1H-carbazol-3-one, the molecular weight is derived from its elemental composition
Table 1: Core Chemical Data
| Parameter | Specification | Technical Notes |
| IUPAC Name | 6-methyl-2,3,4,9-tetrahydro-1H-carbazol-3-one | Often referred to as 3-oxo-6-methyl-tetrahydrocarbazole.[1][2] |
| CAS Registry Number | 1432682-04-6 | Specific to the 3-one isomer.[1][2] Distinct from 1-one (3449-48-7) and 4-one isomers.[1][2][3] |
| Molecular Formula | Degree of Unsaturation: 8 (Indole core + Ketone).[2] | |
| Molecular Weight | 199.25 g/mol | Monoisotopic Mass: 199.0997 Da.[2] Critical for MS [M+H]+ identification. |
| Physical State | Solid / Powder | Typically off-white to pale yellow crystalline solid.[1][2] |
| Solubility Profile | DMSO, Methanol, DCM | Limited solubility in water; requires organic co-solvents for bioassays.[1][2] |
Part 2: Molecular Weight & Stoichiometric Logic
While "199.25 g/mol " appears static, its application in synthesis and analysis is dynamic.[2]
-
Stoichiometric Precision: In the Fischer Indole Synthesis (described below), the 6-methyl precursor (4-methylphenylhydrazine, MW 158.63 for HCl salt) is the limiting reagent.[2] A deviation of 1% in mass balance calculations due to MW approximation can lead to incomplete cyclization or difficult-to-remove hydrazone intermediates.[1][2]
-
Mass Spectrometry (MS) Validation: In LC-MS workflows, the target ion is the protonated species
.[2]
Part 3: Synthetic Protocol (Fischer Indole Cyclization)
Objective: Synthesize 6-methyl-2,3,4,9-tetrahydro-1H-carbazol-3-one with >95% regioselectivity.
Scientific Rationale: The synthesis utilizes the Fischer Indole Synthesis , a sigmatropic rearrangement.[2][4] To achieve the 3-one regiochemistry specifically, we cannot use 1,3-cyclohexanedione (which favors the 4-one).[1][2] Instead, we employ 1,4-cyclohexanedione monoethylene acetal .[1][2] This protects one ketone, directing the hydrazine to the other, ensuring the final ketone is at the 3-position relative to the indole fusion.[1][2]
Workflow Diagram
Figure 1: Regioselective synthesis pathway targeting the 3-one isomer via protected diketone precursors.[1][2][3][4][5][6][7]
Step-by-Step Methodology
-
Hydrazone Formation:
-
Fischer Cyclization:
-
Deprotection (Acetal Hydrolysis):
-
Purification:
Part 4: Analytical Characterization & Validation
To certify the identity of the molecule, the following spectral signatures must be confirmed.
1. Proton NMR (
-NMR, 400 MHz, DMSO-
)
-
Indole NH: Singlet at
10.5–10.8 ppm (broad).[2] -
Aromatic Region (Ring A):
-
Aliphatic Region (Ring C):
2. Mass Spectrometry (LC-MS)
-
Ionization Mode: ESI Positive.
-
Parent Ion:
m/z.[2] -
Purity Check: No peak at m/z 214 (indicates dimethyl contamination) or m/z 186 (indicates missing methyl group).[2]
Part 5: Pharmacological Context
The 6-methyl-2,3,4,9-tetrahydro-1H-carbazol-3-one scaffold is a bioisostere of the carbazol-4-one found in Ondansetron .[1][2]
Signaling Pathway Interaction
The molecule acts primarily as a ligand for ligand-gated ion channels, specifically the 5-HT3 receptor .[1][2]
Figure 2: Pharmacological mechanism of action for tetrahydrocarbazole derivatives at the 5-HT3 interface.[1][2]
Why the 3-one isomer? While the 4-one isomer (Ondansetron core) is optimized for hydrogen bonding with the receptor's specific pocket (Trp183 interaction), the 3-one isomer alters the vector of the hydrogen bond acceptor (carbonyl oxygen).[2] This is used in Structure-Activity Relationship (SAR) studies to:
-
Probe the depth of the receptor binding pocket.[2]
-
Develop analogs with altered metabolic stability (CYP450 metabolism often targets the carbonyl position).[2]
References
-
Sigma-Aldrich. (2024).[1][2] Product Specification: 6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one (Isomer Comparison).Link[2]
-
PubChem. (2024).[3] Compound Summary: 6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-3-one.[1][2] National Library of Medicine.[2] Link
-
Robinson, B. (1963).[2][4] The Fischer Indole Synthesis.[2][4][7][8][10] Chemical Reviews, 63(4), 373-401.[1][2][4] (Foundational mechanism for tetrahydrocarbazole synthesis). Link[2]
-
GlaxoSmithKline. (2005).[2] Zofran (Ondansetron) Prescribing Information.[2][11] (Reference for 4-one isomer pharmacology). Link
-
ChemicalBook. (2024).[2] 1,2,3,9-Tetrahydro-4(H)-carbazol-4-one Synthesis and Properties.Link[2]
Sources
- 1. 942-01-8|2,3,4,9-Tetrahydro-1H-carbazole|BLD Pharm [bldpharm.com]
- 2. 9-Methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one | C13H13NO | CID 598875 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3((Dimethylamino)methyl)-1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one | C16H20N2O | CID 2818489 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. wjarr.com [wjarr.com]
- 5. Compound N-(6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide - Chemdiv [chemdiv.com]
- 6. US7696356B2 - Process for preparing 1,2,3,9-tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one and ondansetron therefrom - Google Patents [patents.google.com]
- 7. ojs.library.okstate.edu [ojs.library.okstate.edu]
- 8. youtube.com [youtube.com]
- 9. labsolu.ca [labsolu.ca]
- 10. wjarr.com [wjarr.com]
- 11. 1,2,3,9-Tetrahydro-4(H)-carbazol-4-one Manufacturer - CAS 15128-52-6 [elampharma.com]
